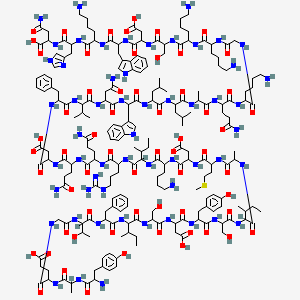
(-)-5-Ethyl-5-phenylhydantoin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (-)-5-Ethyl-5-phenylhydantoin and its derivatives involves various chemical procedures aiming to introduce specific substituents that influence the compound's physical and chemical properties. One common method is the reaction of hydantoin with appropriate alkyl and aryl halides to introduce the ethyl and phenyl groups, respectively (Majouga et al., 2004).
Molecular Structure Analysis
The molecular structure of (-)-5-Ethyl-5-phenylhydantoin is characterized by the arrangement of its atoms and the spatial configuration, which plays a crucial role in its reactivity and interaction with biological targets. X-ray diffraction studies reveal the conformation and crystalline structure, providing insights into the stability and packing of the molecules in the solid state. For instance, the structure of a related compound, (+)-(S)-5-phenyl-5-ethylhydantoin, shows a particular stability due to its homochiral packing and the hydrogen-bond network formed by the N-H and C=O bonds (Coquerel et al., 1993).
Chemical Reactions and Properties
(-)-5-Ethyl-5-phenylhydantoin undergoes various chemical reactions that alter its structure and, consequently, its properties. These reactions include N-dealkylation, hydroxylation, and glucuronidation, leading to the formation of metabolites with different physical and chemical properties. The compound's reactivity can be influenced by factors such as the presence of substituents on the phenyl ring, which affects its metabolic pathways (Dudley & Bius, 1970).
Physical Properties Analysis
The physical properties of (-)-5-Ethyl-5-phenylhydantoin, including solubility, melting point, and crystalline form, are crucial for its application and formulation in pharmaceutical products. These properties are determined by the molecular structure and the intermolecular forces present in the solid state. Studies on related compounds provide valuable information on how different substituents and modifications affect these properties (Beilles et al., 2001).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties : (-)-5-Ethyl-5-phenylhydantoin, also known as Ethotoin, has been identified as an anticonvulsant. It's been used in anti-epileptic therapy and has shown some value in this area (Yonekawa, Kupferberg, & Cantor, 1975). Derivatives of 5-ethyl-5-phenylhydantoin also exhibit anticonvulsant activity (Vida, O'dea, Samour, & Reinhard, 1975).
Metabolic Pathways : The metabolism of (-)-5-Ethyl-5-phenylhydantoin involves N-dealkylation and hydroxylation of the phenyl ring. Major metabolic products of this compound include phenyhydantoic acid and its R-form (Dudley, Bius, & Butler, 1970). The buffer systems in the mammalian physiological system can catalyze the interconversion of the optical isomers of 5-phenylhydantoin, affecting its metabolism (Dudley & Bius, 1976).
Analytical Methods : Various chromatographic methods have been developed for the analysis of (-)-5-Ethyl-5-phenylhydantoin and its metabolites, aiding in the understanding of its pharmacokinetics and metabolism (Sagher, Pocius, & Thénot, 1978).
Clinical Implications : There have been reports of clinical conditions mimicking malignant lymphoma induced by ethotoin, highlighting the importance of recognizing such drug reactions (Saltzstein, Jaudon, Luse, & Ackerman, 1958).
Pharmacological Studies : Enantiomers of 5-ethyl-5-phenylhydantoin have been studied in dogs to understand the stereoselectivities of metabolic pathways, which is crucial for drug design and understanding drug interactions (Maguire, Kraus, Butler, & Dudley, 1981).
Other Applications : Some studies have indicated that antiepileptic 5-phenylhydantoins like (-)-5-Ethyl-5-phenylhydantoin might have hypolipidemic activity in mice, suggesting potential applications beyond anticonvulsant properties (Maguire, Murthy, & Hall, 1985).
Eigenschaften
IUPAC Name |
(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318028 | |
| Record name | (-)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-5-Ethyl-5-phenylhydantoin | |
CAS RN |
65567-32-0 | |
| Record name | (-)-Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-5-phenylhydantoin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Nirvanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HJB0TU3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

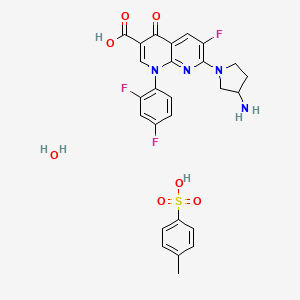
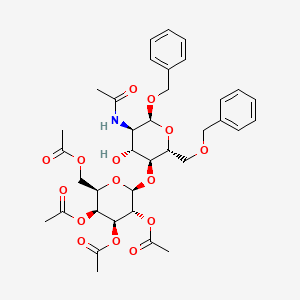
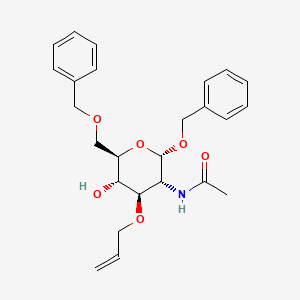
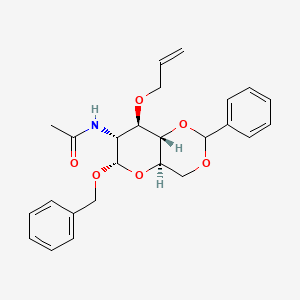

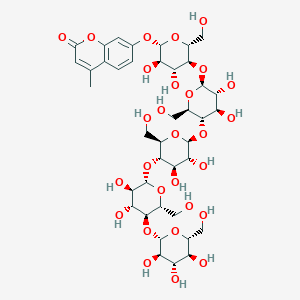
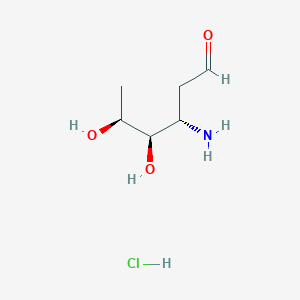
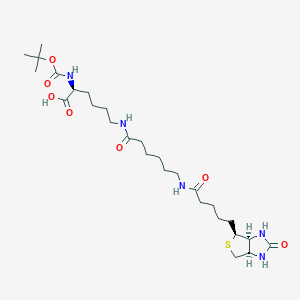
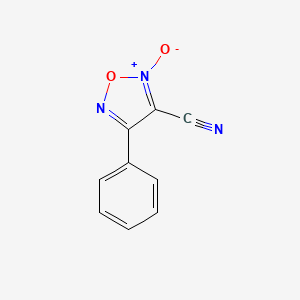
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
